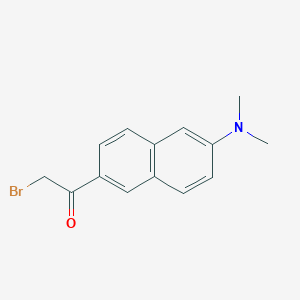

6-Bromoacetyl-2-dimethylaminonaphthalene

描述

6-Bromoacetyl-2-dimethylaminonaphthalene is a chemical compound known for its use as a polarity-sensitive fluorescent probe. It is widely utilized in various fields of life sciences due to its unique photophysical properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoacetyl-2-dimethylaminonaphthalene typically involves the bromination of 2-dimethylaminonaphthalene followed by acetylation. The reaction conditions often require the use of bromine and acetic anhydride in the presence of a catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process generally follows similar synthetic routes as laboratory methods, scaled up to meet industrial demands .

化学反应分析

Types of Reactions

6-Bromoacetyl-2-dimethylaminonaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as thiols and amines.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thiol-substituted derivatives .

科学研究应用

Fluorescent Probing

BADAN is primarily utilized as a polarity-sensitive fluorescent probe . Its fluorescence characteristics change based on the polarity of the surrounding environment, which allows researchers to study:

- Protein Interactions : BADAN can selectively label thiol groups in proteins, facilitating the investigation of protein folding, dynamics, and interactions with other biomolecules.

- Structural Changes : The compound's fluorescence is sensitive to conformational changes in proteins, enabling real-time monitoring of structural dynamics during biochemical reactions .

Biochemical Analysis

BADAN plays a significant role in various biochemical analyses:

- Labeling Thiols : It reacts with thiol groups (-SH) in proteins, allowing for visualization and tracking of protein interactions and localization within cells .

- Spectroscopic Studies : Researchers employ BADAN to study spectral properties of proteins and their structural transitions under different environmental conditions .

Medical Applications

In medicine, BADAN is being explored for its potential use in:

- Diagnostic Tools : Its ability to fluoresce under specific conditions makes it suitable for developing imaging agents that can detect specific biomolecules or cellular changes .

- Therapeutic Monitoring : By tracking changes in fluorescence, BADAN may assist in monitoring therapeutic responses in various treatments.

Industrial Uses

In industry, BADAN is utilized for:

- Fluorescent Dyes Production : The compound's unique properties make it a candidate for creating specialized fluorescent dyes used in various applications, including sensors and imaging technologies.

Case Study 1: Protein Interaction Studies

Research has demonstrated that BADAN can effectively label cysteine residues in proteins. In one study involving Escherichia coli hemolysin (HlyA), BADAN was used to monitor its partitioning into lipid membranes. The results showed a blue shift in fluorescence emission upon insertion into the hydrophobic environment of the membrane, indicating conformational changes associated with protein activity .

Case Study 2: Environmental Polarity Assessment

Another application involved using BADAN to assess microenvironmental changes around labeled thiols. Researchers observed that variations in fluorescence intensity correlated with changes in local polarity, providing insights into protein dynamics and interactions within complex biological systems .

作用机制

The mechanism of action of 6-Bromoacetyl-2-dimethylaminonaphthalene involves its ability to act as a fluorescent probe. It exhibits fluorescence changes in response to environmental polarity, which is utilized to study molecular interactions and structural changes in proteins. The compound’s fluorescence is determined by the planar intramolecular charge transfer state and the twisted intramolecular charge transfer state .

相似化合物的比较

Similar Compounds

- 2-Dimethylamino-6-propionylnaphthalene (PRODAN)

- 2-Dimethylamino-6-lauroylnaphthalene (LAURDAN)

Uniqueness

6-Bromoacetyl-2-dimethylaminonaphthalene is unique due to its high sensitivity to environmental polarity and its ability to undergo specific chemical reactions, making it a valuable tool in various scientific applications .

生物活性

6-Bromoacetyl-2-dimethylaminonaphthalene (BADAN) is a compound recognized for its significant biological activity, particularly in biochemical research as a fluorescent probe. This article explores its biological properties, mechanisms of action, and applications in various studies.

Chemical Structure and Properties

BADAN is an organic compound with the molecular formula CHBrN and a molecular weight of 292.17 g/mol. It features a bromine atom and an acetyl group at the 6-position of the naphthalene ring, along with a dimethylamino group at the 2-position. Its strong fluorescent properties make it particularly useful in biological applications, especially for labeling and detection methods.

Fluorescent Probe

BADAN is widely used as a fluorescent probe due to its ability to selectively label thiol groups in proteins and peptides. This selectivity allows researchers to visualize and study protein interactions, dynamics, and conformational changes in biological systems. The fluorescence emitted by BADAN is sensitive to the polarity of its environment, providing insights into local microenvironments within cells .

The exact mechanism of action for BADAN remains largely unexplored; however, it is known to undergo nucleophilic substitution reactions due to the presence of the electrophilic acetyl group. The bromine atom can also participate in substitution reactions, allowing for further modifications of the compound. Studies have indicated that BADAN interacts with various biomolecules, potentially affecting their functions depending on the binding site characteristics.

Case Studies and Research Findings

- Protein Labeling : In one study, BADAN was used to label peptides for investigating the activation and desensitization of olfactory receptors. The labeling allowed researchers to track conformational changes in response to calcium ion concentrations .

- Thermal Dynamics : Another research focused on the use of BADAN as a site-specific probe for studying thermal transfer in proteins. The incorporation of BADAN at specific sites enabled detailed analysis of protein motions that correlate with catalytic activity .

- Calmodulin Interaction : A study demonstrated that BADAN could be linked to peptides via cysteine residues, enabling the exploration of calmodulin-dependent activation in various cellular processes. This highlighted BADAN's role in elucidating calcium signaling pathways in neurons .

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of BADAN and their unique characteristics:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 6-Chloroacetyl-2-dimethylaminonaphthalene | Chlorine instead of Bromine | Different reactivity profile due to chlorine's properties |

| 2-Dimethylaminonaphthalene | Lacks acetyl and halogen substituents | Not fluorescent without additional modifications |

| 6-Acetyl-2-dimethylaminonaphthalene | No halogen substituent | Less reactive compared to halogenated derivatives |

These compounds demonstrate the unique reactivity and fluorescent properties of BADAN, particularly its ability to selectively label thiols while maintaining strong fluorescence under physiological conditions.

Safety Considerations

Due to its classification as a suspected mutagen, caution is advised when handling BADAN. Similar bromoacetyl compounds have been linked to genetic mutations; thus, proper laboratory safety protocols should be followed during its use.

属性

IUPAC Name |

2-bromo-1-[6-(dimethylamino)naphthalen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c1-16(2)13-6-5-10-7-12(14(17)9-15)4-3-11(10)8-13/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIHZWQYRTVVMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376326 | |

| Record name | BADAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210832-86-3 | |

| Record name | BADAN | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210832-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromoacetyl-2-dimethylaminonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210832863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BADAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-Bromoacetyl-2-dimethylaminonaphthalene interact with proteins, and what are the downstream effects?

A: this compound reacts primarily with the sulfhydryl group (-SH) of cysteine residues in proteins. [, , , , ] This covalent modification introduces the fluorescent BADAN moiety to the protein. This allows researchers to monitor changes in fluorescence emission, which are highly sensitive to the local environment of the probe. For example, when BADAN attached to Escherichia coli hemolysin (HlyA) partitions into a membrane, its fluorescence emission exhibits a blue shift, indicating insertion into the hydrophobic lipid bilayer. [] This approach helps elucidate protein conformational changes, interactions with other molecules, and localization within cells or membranes.

Q2: What are the key structural characteristics of this compound, including its molecular formula, weight, and relevant spectroscopic data?

A2: While the provided research articles primarily focus on the applications of this compound, its key structural features are:

- Spectroscopic Data: this compound typically exhibits an excitation maximum around 387 nm. [] Its emission maximum varies depending on the surrounding environment, making it a valuable probe for studying polarity and hydrophobicity.

Q3: Can you provide examples of how this compound has been used to study protein dynamics and interactions?

A3: this compound has proven valuable in various protein studies:

- Membrane Insertion: Researchers used BADAN labeling to demonstrate the insertion of the N-terminal hydrophobic domain of E. coli HlyA into lipid membranes. [] The blue shift in fluorescence emission upon membrane binding provided direct evidence for this crucial step in the toxin's mechanism of action.

- Protein-Protein Interactions: In studies on staphylococcal gamma-hemolysin, single-molecule imaging with BADAN-labeled LukF protein components allowed visualization of individual pores formed in erythrocyte membranes. [] This revealed that a single pore comprises 3-4 LukF molecules.

- Conformational Changes: By labeling the cysteine-34 residue of human serum albumin (HSA) with BADAN, researchers investigated how crowding agents influence protein dynamics. [] The observed retardation of solvent relaxation times in the presence of crowders suggested increased internal friction within the protein, highlighting the impact of crowded cellular environments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。